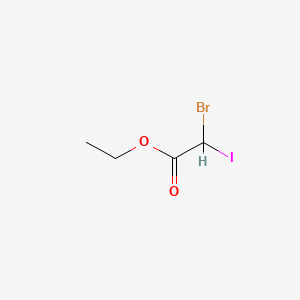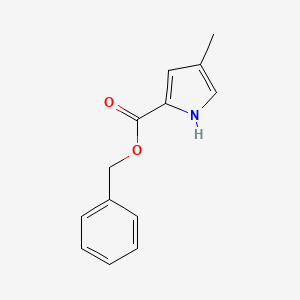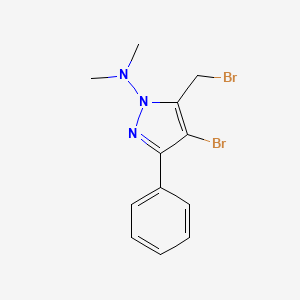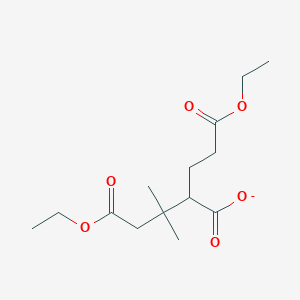
5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate is a complex organic compound that belongs to the class of carboxylic esters This compound is characterized by its unique structure, which includes multiple ethoxy groups and a dimethyl-substituted pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate typically involves the esterification of a carboxylic acid with ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in biochemical assays to study enzyme activity and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but a less complex structure.
Methyl ethyl ketone: Contains similar carbonyl and ethoxy groups but differs in its overall structure.
Diethyl malonate: Another ester with multiple ethoxy groups, used in similar synthetic applications.
Uniqueness
5-Ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate is unique due to its specific arrangement of ethoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic and research applications where other compounds may not be suitable.
Properties
CAS No. |
62934-91-2 |
|---|---|
Molecular Formula |
C14H23O6- |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
5-ethoxy-2-(3-ethoxy-3-oxopropyl)-3,3-dimethyl-5-oxopentanoate |
InChI |
InChI=1S/C14H24O6/c1-5-19-11(15)8-7-10(13(17)18)14(3,4)9-12(16)20-6-2/h10H,5-9H2,1-4H3,(H,17,18)/p-1 |
InChI Key |
IENRJYZSGIWBGG-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCC(C(=O)[O-])C(C)(C)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


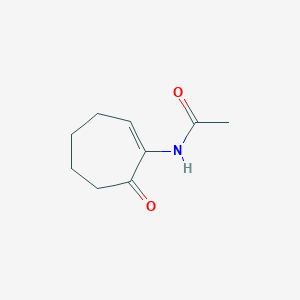
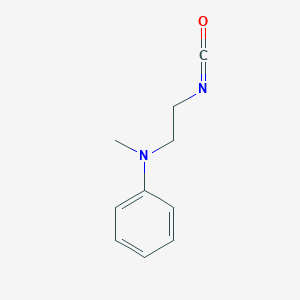
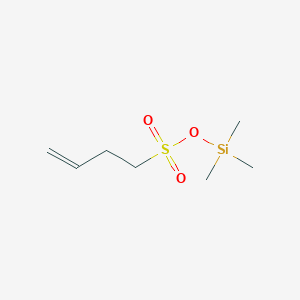
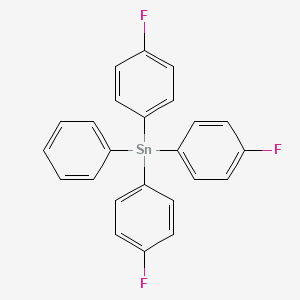
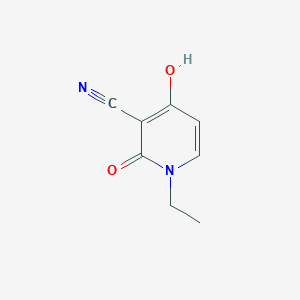
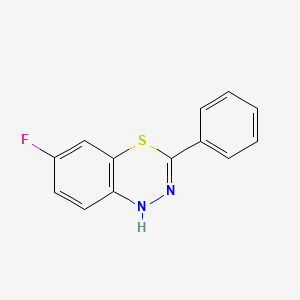
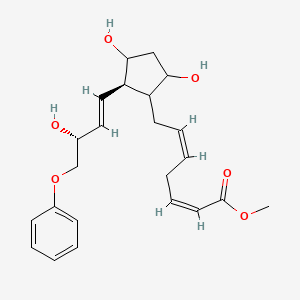
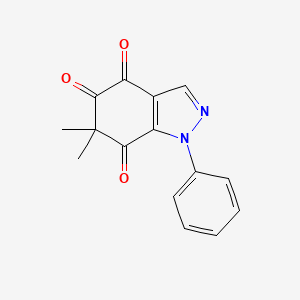
![(E)-1-(4-Bromophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14523910.png)
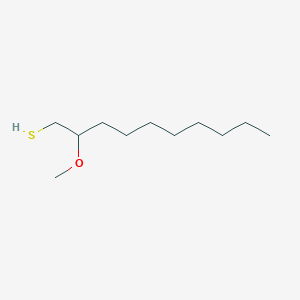
![(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14523937.png)
